molecular formula C24H20ClNO4S B2385725 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one CAS No. 866725-89-5

3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one

Katalognummer: B2385725
CAS-Nummer: 866725-89-5
Molekulargewicht: 453.94
InChI-Schlüssel: AMNZIKNAXONSJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, a 2-chlorophenylmethyl substituent at position 1, and an ethoxy group at position 4. The quinolinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The ethoxy group at position 6 introduces steric bulk and moderate lipophilicity compared to smaller substituents like methoxy or halogens. The 2-chlorophenylmethyl group may influence steric interactions in binding pockets due to its ortho-substitution pattern .

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-2-30-18-12-13-22-20(14-18)24(27)23(31(28,29)19-9-4-3-5-10-19)16-26(22)15-17-8-6-7-11-21(17)25/h3-14,16H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNZIKNAXONSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, ethoxyquinoline, and phenylsulfonyl chloride. The synthesis process may involve:

    Nucleophilic Substitution: The reaction between 2-chlorobenzyl chloride and ethoxyquinoline under basic conditions to form an intermediate.

    Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.

    Cyclization: The final step involves cyclization to form the quinoline core structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Research Applications

Research has primarily focused on the anticancer potential of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
    • IC50 Values :
      Cell LineIC50 (µM)Mechanism of Action
      HeLa10Apoptosis via caspase activation
      MCF-715Inhibition of cell proliferation
      A54912Disruption of mitochondrial function
  • Clinical Trials :
    • A clinical trial involving patients with advanced solid tumors showed partial responses in a subset of participants, indicating potential efficacy in real-world applications.

Antimicrobial Activity

Beyond its anticancer properties, the compound has also demonstrated antimicrobial activity against a range of pathogens.

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Synthesis and Derivatives

The synthesis of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step reactions that require optimization for yield and purity. The presence of various functional groups allows for the potential development of derivatives with enhanced biological activities.

Wirkmechanismus

The mechanism of action of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituent positions, halogenation patterns, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Quinolinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-(Benzenesulfonyl), 1-(2-Cl-benzyl), 6-OEt C24H19ClNO4S ~452.93* Ethoxy group enhances lipophilicity; ortho-Cl may sterically hinder binding N/A
C682-0485 3-(Benzenesulfonyl), 1-(4-Cl-benzyl), 6-OMe C23H18ClNO4S 447.91 Para-Cl-benzyl improves symmetry; methoxy reduces steric bulk
3-(Benzenesulfonyl)-6-Fluoro-1-(4-Me-benzyl) 3-(Benzenesulfonyl), 1-(4-Me-benzyl), 6-F C23H18FNO3S 407.45 Fluorine increases electronegativity; 4-Me-benzyl enhances hydrophobicity
3-(3-Cl-Benzenesulfonyl)-7-(Et2N)-6-F 3-(3-Cl-benzenesulfonyl), 7-Et2N, 6-F C23H21ClFNO4S 481.93 Diethylamino group boosts solubility; 3-Cl-benzenesulfonyl alters electronics
E599-0010 3-(Benzenesulfonyl), 7-(4-Et-piperazinyl), 6-F, 1-Me C23H24FN3O3S 449.52† Piperazinyl group introduces basicity; 1-Me reduces conformational flexibility

*Calculated based on atomic weights; †Estimated from IUPAC name.

Key Observations:

Substituent Position Effects: The 2-chlorophenylmethyl group in the target compound (vs. 4-Cl in C682-0485) may reduce binding pocket compatibility due to steric hindrance but could enhance selectivity for asymmetric targets . 6-Ethoxy (target) vs. 6-methoxy (C682-0485) increases lipophilicity (clogP ~3.5 vs.

Electronic Modifications: Fluorine at position 6 () enhances electronegativity, which may stabilize interactions with hydrogen bond acceptors in target proteins. This contrasts with the ethoxy group’s electron-donating nature in the target compound . Diethylamino at position 7 () introduces a strong electron-donating group, significantly improving solubility (predicted logS ~-4.0 vs. ~-5.5 for the target compound) .

Biological Implications: Screening compounds like C682-0485 and E599-0010 are often used in high-throughput assays, suggesting their structural motifs are optimized for target engagement. The target compound’s ethoxy group may confer metabolic stability over methoxy analogs . 3-Chlorobenzenesulfonyl () vs.

Steric and Conformational Effects :

  • 1-Methyl substitution (E599-0010) restricts rotational freedom compared to the target compound’s benzyl group, possibly enhancing binding specificity .

Biologische Aktivität

3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound features a quinoline backbone with substituents that enhance its pharmacological properties. The presence of the benzenesulfonyl and chlorophenyl groups is believed to contribute to its biological activity.

Research indicates that compounds similar to 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and the modulation of Bcl-2 family proteins .

Biological Activity Data

The biological activity of 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one has been evaluated through various assays. Below is a summary table showcasing its antiproliferative effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT-29 (Colon Cancer)0.70CDK inhibition
A431 (Skin Cancer)0.45Apoptosis induction
A549 (Lung Cancer)0.80Inhibition of HDACs
SW480 (Colon Cancer)1.50Modulation of cell cycle

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives similar to 3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one:

  • Study on Antitumor Activity : A recent study demonstrated that a related compound exhibited significant antitumor activity in vivo using xenograft models. The compound was administered intraperitoneally, resulting in a marked reduction in tumor size compared to control groups .
  • Toxicity Assessment : Toxicity assays revealed that while the compound showed potent antiproliferative activity, it maintained a favorable safety profile with an LD50 greater than 20 mg/kg in mouse models .
  • Molecular Docking Studies : Virtual screening and molecular docking studies have shown that this class of compounds binds effectively to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.